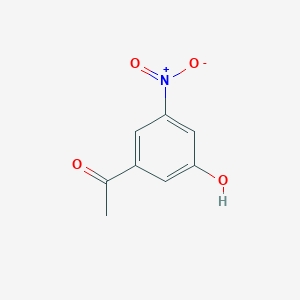

1-(3-Hydroxy-5-nitrophenyl)ethanone

Descripción

1-(3-Hydroxy-5-nitrophenyl)ethanone is a nitro-substituted hydroxyacetophenone derivative with the molecular formula C₈H₇NO₄ and a molecular weight of 181.14 g/mol. It features a hydroxyl group at the 3-position and a nitro group at the 5-position on the phenyl ring, attached to an acetyl group.

Propiedades

Número CAS |

70284-07-0 |

|---|---|

Fórmula molecular |

C8H7NO4 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

1-(3-hydroxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-7(9(12)13)4-8(11)3-6/h2-4,11H,1H3 |

Clave InChI |

PHAJXVNQZLFROX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |

SMILES canónico |

CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological, physical, and chemical properties of hydroxyacetophenones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 1-(3-Hydroxy-5-nitrophenyl)ethanone with its analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Electron-Withdrawing Groups: The nitro group at the 5-position in the parent compound increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. Fluorine substitution (as in 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone) introduces both electronegativity and lipophilicity, which can improve blood-brain barrier penetration in drug candidates .

Biological Activity: Chlorinated analogs like 1-(2-Chloro-5-nitrophenyl)ethanone are prioritized in agrochemicals due to their pesticidal activity . Hydroxyacetophenones with nitro groups exhibit antifungal properties, as seen in metal complexes derived from similar structures .

Thermal and Spectroscopic Behavior

- Thermal Stability: Chlorinated derivatives (e.g., 1-(2-Chloro-5-nitrophenyl)ethanone) demonstrate higher thermal stability compared to hydroxylated analogs due to reduced hydrogen-bonding interactions .

- Isomerization Dynamics: Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed that substituent proximity to the carbonyl group influences isomerization rates. At 20°C, distinct NMR signals for hydrogen atoms near the carbonyl group merge at higher temperatures due to rapid interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.